molecular formula C7H3ClFNO3S B13560974 5-Chloro-2-cyanophenylfluoranesulfonate

5-Chloro-2-cyanophenylfluoranesulfonate

Cat. No.: B13560974
M. Wt: 235.62 g/mol
InChI Key: UKJLSXHNBKXWRG-UHFFFAOYSA-N
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Description

5-Chloro-2-cyanophenylfluoranesulfonate is a specialized organosulfur compound featuring a phenyl ring substituted with chlorine at the 5-position, a cyano group at the 2-position, and a fluoranesulfonate (-SO₂F) functional group. Sulfonyl fluorides are increasingly valued in chemical synthesis for their stability and utility in "click chemistry" reactions . The electron-withdrawing cyano (-CN) and chloro (-Cl) substituents likely enhance electrophilicity, making this compound a candidate for nucleophilic substitution reactions or as a building block in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C7H3ClFNO3S

Molecular Weight

235.62 g/mol

IUPAC Name

4-chloro-1-cyano-2-fluorosulfonyloxybenzene

InChI

InChI=1S/C7H3ClFNO3S/c8-6-2-1-5(4-10)7(3-6)13-14(9,11)12/h1-3H

InChI Key

UKJLSXHNBKXWRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OS(=O)(=O)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-cyanophenylfluoranesulfonate typically involves the reaction of 5-chloro-2-cyanophenol with fluoranesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-cyanophenylfluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of nucleophiles such as sodium hydroxide or ammonia.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2-cyanophenylfluoranesulfonate is used as a building block in the synthesis of various organic compounds. Its unique chemical properties make it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in various biochemical assays.

Medicine: The compound has potential applications in the development of new drugs. Its derivatives have shown promising activity against various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyanophenylfluoranesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below contrasts 5-Chloro-2-cyanophenylfluoranesulfonate with key analogs:

Compound Name Core Structure Substituents Functional Group CAS Number Molecular Weight Physical State Key Applications
This compound Phenyl 5-Cl, 2-CN Sulfonyl fluoride (-SO₂F) N/A ~215.6 (est.) Liquid/Solid Click chemistry, intermediates
5-Chloro-2-thiophenesulfonyl fluoride Thiophene 5-Cl Sulfonyl fluoride (-SO₂F) 108158-05-0 200.64 Liquid Click chemistry, bioconjugation
5-Chloro-2-thiophenesulfonyl chloride Thiophene 5-Cl Sulfonyl chloride (-SO₂Cl) 2766-74-7 217.09 Liquid Sulfonamide synthesis
Sodium 5-chloro-2-hydroxy-benzenesulfonate Benzene 5-Cl, 2-OH Sulfonate (-SO₃⁻Na⁺) N/A ~230.5 (est.) Solid Detergent intermediates
5-Cyano-2-fluorobenzaldehyde Benzene 5-CN, 2-F Aldehyde (-CHO) N/A 163.56 Solid Pharmaceutical intermediates

Key Observations:

  • Reactivity : Sulfonyl fluorides (e.g., 5-Chloro-2-thiophenesulfonyl fluoride) exhibit greater hydrolytic stability than sulfonyl chlorides, making them preferable for aqueous reactions . The fluoranesulfonate group in the target compound likely shares this trait.
  • Electronic Effects: The cyano group in this compound enhances electrophilicity at the sulfonate group compared to hydroxyl or methyl substituents in analogs .
  • Applications : Thiophene-based sulfonyl fluorides are used in bioconjugation due to their reactivity under mild conditions, whereas benzenesulfonates (e.g., Sodium 5-chloro-2-hydroxy-benzenesulfonate) are often employed in industrial surfactants .

Physicochemical Properties

  • Thermal Stability : Sulfonyl fluorides generally decompose above 150°C, whereas sulfonyl chlorides are less stable, often requiring cold storage .
  • Solubility : The sodium sulfonate analog () is water-soluble due to its ionic nature, while the fluoranesulfonate and thiophene derivatives are typically soluble in polar aprotic solvents (e.g., DMSO, acetonitrile).

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